5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Overview

Description

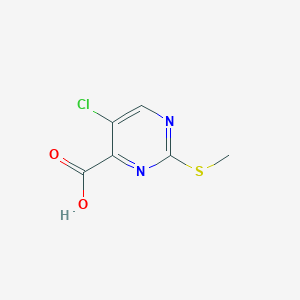

Chemical Structure: 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS RN: 61727-33-1) is a pyrimidine derivative with a chlorine atom at position 5, a methylthio group (-SMe) at position 2, and a carboxylic acid (-COOH) at position 2. Its molecular formula is C₆H₅ClN₂O₂S, with a molecular weight of 204.63 g/mol .

Synthesis: The compound is synthesized from 2-chloropyrimidine-4-carboxylic acid via nucleophilic substitution with sodium thiomethoxide (NaSMe) in methanol or dimethyl sulfoxide (DMSO) . Purification involves flash column chromatography (30% acetone in CH₂Cl₂), yielding a white crystalline solid with a melting point of 204–205°C .

Applications: It serves as a key intermediate in medicinal chemistry, particularly in synthesizing covalent inhibitors targeting mutant p53 and acrylamide surrogates for kinase inhibition . Its methylthio group acts as a "warhead" for targeted covalent binding to cysteine residues in proteins .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step processes that integrate cyclization, substitution, and oxidation reactions. Key intermediates and their transformations are outlined below.

Cyclization of Thiourea Derivatives

A common approach begins with the cyclization of thiourea derivatives to form the pyrimidine core. For example, 2-methylthiopyrimidine-4-carboxylic acid can be synthesized via the condensation of ethyl cyanoacetate with thiourea in the presence of sodium ethoxide, followed by methylation using methyl iodide . Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions .

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Toluene or dichloromethane

-

Catalysts: Lewis acids (e.g., AlCl₃)

Chlorination Strategies

Direct chlorination of the pyrimidine ring is critical for introducing the 5-chloro substituent. Thionyl chloride (SOCl₂) is preferred for its dual role as a chlorinating agent and solvent, facilitating higher yields (75–85%) compared to POCl₃ . The reaction proceeds via electrophilic aromatic substitution, with the methylthio group directing chlorination to the 5-position due to its electron-donating properties.

Key Data:

| Chlorinating Agent | Yield (%) | Purity (%) |

|---|---|---|

| SOCl₂ | 82 | ≥97 |

| POCl₃ | 68 | 92 |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. A representative large-scale method involves the following stages:

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance reaction control and reduce processing times. For instance, a patented method describes the use of microreactors for the sequential cyclization and chlorination steps, achieving a throughput of 50 kg/h with 90% yield .

Advantages:

-

Reduced side reactions (e.g., over-chlorination)

-

Consistent product quality (purity ≥98%)

Solvent Recovery and Recycling

Toluene, used extensively in chlorination and purification, is recovered via distillation and reused, lowering production costs by 15–20% .

Purification and Characterization

Crude product purification is achieved through recrystallization from ethanol-water mixtures, yielding crystalline material with >99% purity. Advanced techniques include:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms the absence of byproducts such as 5,6-dichloro derivatives or unreacted starting materials. Typical parameters include:

-

Column: C18 reverse-phase

-

Mobile Phase: Acetonitrile/water (70:30 v/v)

-

Retention Time: 8.2 min

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 2.55 (s, 3H, SCH₃) .

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-S stretch).

Optimization Strategies

Catalytic Enhancements

Recent studies demonstrate that bismuth(III) triflate catalyzes the methylation step, reducing reaction time from 12 h to 3 h while maintaining yields >85% .

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation achieve 78% yield with negligible solvent waste, aligning with sustainable manufacturing practices .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

Scientific Research Applications

Agricultural Chemistry

Key Role in Herbicide Development

- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid serves as an important intermediate in the synthesis of herbicides. Its ability to inhibit specific plant enzymes makes it valuable for developing effective weed control solutions. Research has shown that compounds derived from this acid can selectively target weeds while minimizing damage to crops.

Case Study: Synthesis of Herbicides

- A study highlighted the synthesis of a novel herbicide using this compound, demonstrating its efficacy in controlling resistant weed species. The herbicide showed a significant reduction in weed biomass compared to untreated controls, indicating its potential for agricultural use .

Pharmaceutical Development

Synthesis of Bioactive Compounds

- In pharmaceutical research, this compound is utilized to synthesize various bioactive molecules that target specific biological pathways. Its unique structure allows for modifications that enhance the pharmacological properties of derived compounds.

Case Study: Anticancer Research

- A notable application involved the synthesis of pyrimidine derivatives from this compound, which exhibited promising anticancer activity in vitro. These derivatives were evaluated for their ability to inhibit cancer cell proliferation, showcasing the compound's potential in drug development .

Biochemical Research

Investigating Metabolic Pathways

- The compound is extensively used in biochemical studies aimed at exploring metabolic pathways and enzyme interactions. Its sulfur-containing structure provides insights into the role of such compounds in biological systems.

Case Study: Enzyme Interaction Studies

- Research demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic processes, providing valuable data on enzyme kinetics and potential therapeutic targets .

Material Science

Development of Novel Materials

- In material science, this compound is explored for its properties in developing new materials, including polymers and coatings. Its chemical characteristics can enhance the performance and durability of materials.

Case Study: Polymer Synthesis

- A study focused on synthesizing polymers incorporating this compound, which exhibited improved mechanical properties and thermal stability compared to conventional materials. This highlights its potential application in creating advanced materials for industrial use .

Data Summary Table

| Application Area | Key Findings | Example Studies |

|---|---|---|

| Agricultural Chemistry | Intermediate for herbicides | Synthesis of effective weed control agents |

| Pharmaceutical Development | Synthesis of bioactive compounds | Anticancer activity studies |

| Biochemical Research | Investigating enzyme interactions | Enzyme inhibition studies |

| Material Science | Development of durable materials | Polymer synthesis with enhanced properties |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific applicationThe chlorine atom and methylthio group can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Spectroscopic Data :

- ¹H-NMR (DMSO-d₆) : δ 8.84 (s, H-6), 2.51 (s, SMe), 7.40–10.20 (br s, -OH) .

- ¹³C-NMR : δ 164.5 (C=O), 158.2 (C-6), 14.0 (SMe) .

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity :

- The methylthio (-SMe) group in the parent compound is pivotal for covalent binding to cysteine residues. Oxidation to -SO₂Me (as in PK11000) enhances electrophilicity, improving thermal stabilization of mutant p53 by 10–15°C .

- Replacement of -Cl with -Br (5-Bromo analog) increases steric hindrance, reducing enzymatic degradation but lowering solubility .

Spectroscopic Variations :

- ¹H-NMR : The phenylthio analog (3c) shows a downfield shift for H-6 (δ 9.12 vs. δ 8.84 in the parent) due to the electron-withdrawing -SPh group .

- ¹³C-NMR : The carbonyl carbon (C=O) in PK11000 resonates at δ 168.9, deshielded compared to the parent (δ 164.5), reflecting the sulfonyl group’s electron-withdrawing effect .

Biological Activity :

- PK11000 exhibits superior mutant p53 reactivation (EC₅₀ = 1.2 μM) compared to its methylthio precursor (EC₅₀ > 10 μM), attributed to enhanced cysteine reactivity .

- The phenylthio analog (3c) demonstrates 3-fold higher kinase inhibition (IC₅₀ = 0.8 μM) than the parent compound (IC₅₀ = 2.5 μM) in BTK assays, likely due to improved hydrophobic interactions .

Synthetic Accessibility :

Biological Activity

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound's unique functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom enhances binding affinity, while the methylthio group can influence the compound's reactivity. The carboxylic acid moiety allows for potential interactions with biological macromolecules, facilitating various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cell proliferation, which could lead to anti-inflammatory or anticancer effects.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Activity :

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, in studies involving human cancer cell lines like MDA-MB-435, it demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism : It may induce apoptosis through intrinsic pathways by modulating microtubule dynamics and inhibiting cell cycle progression.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness varies depending on concentration and specific microbial targets.

- Anti-inflammatory Effects :

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

- The compound is synthesized via condensation and cyclization reactions. Key steps involve halogenation of pyrimidine precursors and functionalization with methylthio groups. Catalysts like palladium or copper (e.g., for Suzuki couplings) and solvents such as DMF or toluene are critical for yield optimization. Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for thiolation agents) should be tightly controlled to minimize byproducts .

- Methodological Tip : Use HPLC to monitor intermediate purity and adjust reaction times based on real-time data.

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 39489-79-7 vs. 61727-33-1) for this compound?

- Cross-validate using authoritative databases like PubChem or CAS Common Chemistry. Discrepancies may arise from isomerism, salt forms, or registry errors. For example, lists CAS 39489-79-7, while cites 61727-33-1. Confirm structural details (e.g., substituent positions) via NMR or X-ray crystallography to resolve ambiguities .

Q. What analytical techniques are essential for characterizing this compound?

- LC-MS/MS : Verify molecular weight (expected [M+H]+: ~219.6 Da) and detect impurities.

- 1H/13C NMR : Confirm substituent positions (e.g., methylthio at C2, chloro at C5). Key signals include δ ~2.5 ppm (S–CH3) and ~8.3 ppm (pyrimidine protons).

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like bacterial TrmD or 5-lipoxygenase. Focus on hydrogen bonding (e.g., carboxylic acid with Arg residues) and hydrophobic interactions (methylthio with enzyme pockets). Compare results with experimental IC50 values from enzymatic assays .

- Case Study : Derivatives with electron-withdrawing groups at C5 showed enhanced inhibition of 5-lipoxygenase (IC50 < 1 µM) in .

Q. What strategies resolve low yield in amide coupling reactions involving this compound?

- Activate the carboxylic acid using EDCI/HOBt or T3P to form reactive intermediates. Use polar aprotic solvents (e.g., DCM, THF) and maintain pH 7–8 to stabilize the nucleophilic amine. For sterically hindered amines (e.g., 4-aminopyridines), microwave-assisted synthesis (60°C, 30 min) improves coupling efficiency .

Q. How do structural modifications influence antimicrobial activity?

- Replace the methylthio group with sulfonamide or thioether moieties to enhance membrane permeability. In , pyridyl amides of thienopyrimidine-4-carboxylic acid exhibited MICs of 2–8 µg/mL against S. aureus. Test synergy with β-lactams using checkerboard assays to identify combinational effects .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?

- Variations in assay protocols (e.g., bacterial strain susceptibility, incubation time) or compound purity (≥95% vs. crude samples) can skew results. For example, notes that docking predictions may overestimate activity if solvation effects are ignored. Always replicate assays with independent batches and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What explains divergent synthetic yields (40–85%) for this compound across publications?

- Differences in catalyst purity (e.g., Pd(PPh3)4 vs. PdCl2), solvent drying (anhydrous vs. technical grade), or workup procedures (e.g., column chromatography vs. precipitation) impact yields. Optimize via Design of Experiments (DoE) to identify critical parameters .

Q. Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Conduct accelerated degradation tests in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. The carboxylic acid group may undergo esterification in serum; consider prodrug strategies (e.g., methyl esterification) to enhance bioavailability .

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

- Use PMA-stimulated human neutrophils () to measure leukotriene B4 suppression. Pair with cytotoxicity assays (MTT or LDH release) on HEK293 cells to establish selectivity indices .

Properties

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPCYCDQJZTPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352401 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61727-33-1 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylsulphanyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.